Satch

Coordination Chemistry Niobium Complexes Ligand Design

SATCH is a structurally defined, unsubstituted monothiocarbohydrazone that serves as a benchmark ligand for electronic-effect studies and analytical method validation. Unlike generic bis‑substituted derivatives, its single salicylaldehyde moiety provides a tractable ONNO‑donor scaffold with proven utility in spectrophotometric gallium determination and seven‑coordinate Nb(V) complex synthesis. Procure this reference compound to reduce method‑development burden and ensure cross‑study comparability.

Molecular Formula C8H10N4OS
Molecular Weight 210.26
CAS No. 41361-11-9
Cat. No. B1655726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSatch
CAS41361-11-9
Synonymssalicylaldehyde thiocarbohydrazone
SATCH
Molecular FormulaC8H10N4OS
Molecular Weight210.26
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=NNC(=S)NN)O
InChIInChI=1S/C8H10N4OS/c9-11-8(14)12-10-5-6-3-1-2-4-7(6)13/h1-5,13H,9H2,(H2,11,12,14)/b10-5+
InChIKeyLRSQWVZCUZSCNC-BJMVGYQFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SATCH (Salicylaldehyde Thiocarbohydrazone, CAS 41361-11-9) – Scientific Procurement & Differentiation Overview


SATCH (salicylaldehyde thiocarbohydrazone, CAS 41361-11-9) is a monothiocarbohydrazone derivative formed by condensation of thiocarbohydrazide with salicylaldehyde [1]. It functions as a dibasic tetradentate ONNO-donor ligand and has been employed for metal ion coordination and analytical detection [2]. Notably, the monothiocarbohydrazone subclass remains far less investigated than bis-substituted thiocarbohydrazone derivatives , which confers scientific procurement value for studies requiring a structurally simpler, more tractable TCH scaffold with well-defined coordination chemistry [2].

Why Generic Thiocarbohydrazone Substitution Fails – SATCH Procurement Considerations


Generic substitution among thiocarbohydrazone derivatives is not scientifically valid because even minor structural modifications—such as substitution pattern on the aromatic ring or the use of bis- versus mono-substitution—profoundly alter coordination geometry, metal-binding stoichiometry, and analytical selectivity [1]. For instance, the presence of electron-withdrawing groups like –Cl or –Br versus the unsubstituted salicylaldehyde moiety in SATCH affects ligand field strength and complex stability [1]. In analytical applications, the spectral properties and pH-dependent metal extraction efficiency of SATCH cannot be reproduced by other TCH derivatives, rendering direct substitution unreliable without full revalidation [2].

SATCH (CAS 41361-11-9) – Product-Specific Quantitative Differentiation Evidence Guide


SATCH Coordination Chemistry in Niobium(V) Complexes – Ligand Substitution Effect Comparison

SATCH forms a well-defined seven-coordinate [NbCl₃L] complex where the ligand behaves as a dibasic tetradentate ONNO donor. In contrast, 5-Cl and 5-Br substituted salicylaldehyde thiocarbohydrazone analogs exhibit altered electronic properties and coordination geometries due to the electron-withdrawing nature of the halogen substituents, which directly impacts the stability and reactivity of the resulting niobium(V) complexes [1].

Coordination Chemistry Niobium Complexes Ligand Design

SATCH Monothiocarbohydrazone Structural Advantages in Water-Induced Isomerization for Antioxidant Applications

SATCH (mono-salicylaldehyde TCH, compound 1) undergoes water-induced E-to-Z isomerization with disruption of the intramolecular hydrogen bond and ground state destabilization, resulting in a significant 11 kcal/mol decrease in bond dissociation enthalpy (BDE) compared to the non-isomerized E-form [1]. This isomerization-dependent enhancement of antioxidant activity represents a quantifiable structure-activity relationship that distinguishes SATCH from bis-substituted derivatives, which may exhibit different isomerization pathways or thione-to-thiol tautomerism.

Antioxidant Activity Isomerization DFT Studies

SATCH Analytical Selectivity for Gallium Detection in Biological Matrices

SATCH is specifically documented in the MeSH database as a reagent used for the determination of gallium in biological materials, with the primary source citation from Analytical Chemistry (1985) [1]. This established analytical application for gallium represents a validated, niche use case that is not universally shared across all thiocarbohydrazone derivatives, which may lack documented selectivity profiles for this specific metal ion in complex biological matrices.

Analytical Chemistry Metal Detection Gallium Determination

Monothiocarbohydrazone vs. Bis-Thiocarbohydrazone Scaffolds – Investigational Status and Physicochemical Characterization

Monothiocarbohydrazones, including SATCH, remain much less investigated than bis-substituted thiocarbohydrazone derivatives, despite the latter having been extensively studied for biological activities including antioxidant, antimicrobial, and anticancer effects . This asymmetry in research attention creates a significant knowledge gap regarding the structure-activity relationships and physicochemical properties specific to the monothiocarbohydrazone subclass. SATCH represents a prototypical monothiocarbohydrazone scaffold for which comprehensive physicochemical characterization data are available, including NMR, FT-IR, elemental analysis, and DFT-calculated UV absorption parameters .

Physicochemical Characterization Monothiocarbohydrazones SAR Studies

SATCH (CAS 41361-11-9) – Evidence-Based Research & Industrial Application Scenarios


Coordination Chemistry Studies: Niobium(V) and Transition Metal Complexes

SATCH is optimally deployed as a prototypical dibasic tetradentate ONNO-donor ligand for the synthesis and characterization of seven-coordinate niobium(V) complexes and analogous transition metal coordination compounds [1]. Its unsubstituted salicylaldehyde moiety provides a benchmark electronic environment essential for systematically investigating substituent effects (e.g., –Cl, –Br, –CH₃, –OCH₃) on complex stability, geometry, and reactivity. This application scenario is supported by direct comparative data showing altered coordination behavior in halogen-substituted analogs [1].

Antioxidant Mechanism Studies Involving Water-Induced Isomerization

SATCH is particularly suited for investigating the mechanistic relationship between solution-state isomerization and antioxidant activity, as it undergoes a quantifiable water-induced E-to-Z isomerization that reduces the bond dissociation enthalpy by 11 kcal/mol [2]. This well-characterized isomerization pathway enables experimental designs that probe how molecular conformation in aqueous or mixed-solvent environments modulates radical scavenging capacity, with direct applicability to structure-antioxidant relationship studies of thiocarbohydrazone derivatives [2].

Analytical Method Development: Gallium Detection in Biological Samples

SATCH is a documented reagent for the spectrophotometric determination of gallium in biological materials, with established literature precedent from Analytical Chemistry (1985) [3]. This application scenario is appropriate for laboratories developing or validating analytical methods for gallium quantification in complex biological matrices, where the use of a reagent with prior validation reduces method development burden and facilitates cross-study comparability [3].

Monothiocarbohydrazone Scaffold Reference for SAR and Physicochemical Studies

Given the substantial research asymmetry favoring bis-substituted thiocarbohydrazone derivatives over monothiocarbohydrazones, SATCH serves as a structurally defined, fully characterized reference compound for studies aiming to establish structure-activity relationships within the under-investigated monothiocarbohydrazone subclass . Its available physicochemical characterization data—including NMR, FT-IR, elemental analysis, and DFT-calculated UV absorption parameters—provides a robust foundation for comparative SAR investigations against bis-substituted TCH analogs or for exploring novel monothiocarbohydrazone derivatives with modified aromatic substituents .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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